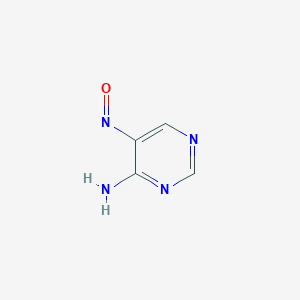

4-Pyrimidinamine, 5-nitroso-

Description

Contextualization within Pyrimidine (B1678525) Derivatives and Nitroso Compounds

4-Pyrimidinamine, 5-nitroso- is a molecule that belongs to two important classes of organic compounds: pyrimidine derivatives and nitroso compounds. Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. They are fundamental components of nucleic acids (cytosine, thymine, and uracil), making them vital for life. rsc.org The introduction of various functional groups onto the pyrimidine ring gives rise to a vast array of derivatives with diverse chemical and biological properties. rsc.org

The nitroso group (-N=O) is a functional group that imparts distinctive reactivity to the molecule. Aromatic C-nitroso compounds are known for their ability to participate in various chemical transformations, including dimerization and cycloaddition reactions. researchgate.net The presence of the nitroso group in conjunction with the pyrimidine core in 4-Pyrimidinamine, 5-nitroso- creates a molecule with a unique electronic and steric profile, influencing its chemical behavior and potential applications. researchgate.net

Historical Perspectives on Nitrosopyrimidine Research

Research into nitrosopyrimidines has a history rooted in the exploration of pyrimidine chemistry for therapeutic purposes. Early studies often focused on the synthesis of various pyrimidine derivatives to investigate their potential as antimalarials and for other chemotherapeutic applications. byu.edu The introduction of a nitroso group at the 5-position of the pyrimidine ring was a key step in the synthesis of other important heterocyclic systems, such as pteridines. byu.edu Over the years, research has expanded to include the study of their coordination chemistry with metal ions and their potential as antifungal and antibacterial agents. nih.govconicet.gov.ar

Structural Significance within Azaheterocycles

Azaheterocycles are heterocyclic compounds containing at least one nitrogen atom. 4-Pyrimidinamine, 5-nitroso- is a prime example of an azaheterocycle with multiple nitrogen atoms and functional groups that dictate its three-dimensional structure and reactivity. The presence of the amino and nitroso groups on adjacent carbon atoms of the pyrimidine ring allows for the formation of intramolecular hydrogen bonds. researchgate.netresearchgate.net This interaction can lead to the existence of planar rotamers, which are stereoisomers that differ in the orientation of the nitroso group. researchgate.net This phenomenon is a significant aspect of the compound's structural chemistry.

The ability of 5-nitrosopyrimidines to form complexes with a variety of metal ions is another area of significant structural interest. These complexes exhibit diverse coordination modes, with the nitrosopyrimidine ligand acting in either a neutral or anionic form and coordinating through different atoms. nih.govakjournals.comiucr.org

Overview of Research Paradigms Applied to Related Systems

The study of 4-Pyrimidinamine, 5-nitroso- and related compounds employs a range of modern research methodologies. Synthetic strategies often involve the nitrosation of pre-existing pyrimidine derivatives. conicet.gov.arevitachem.com

Characterization of these compounds and their reaction products relies heavily on spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction for definitive structural elucidation. nih.gov Theoretical calculations, including Density Functional Theory (DFT), are frequently used to understand the electronic structure, bonding, and reactivity of these molecules. nih.govnih.gov Furthermore, research into the biological activities of nitrosopyrimidines involves screening against various pathogens and cell lines to identify potential therapeutic leads. nih.govconicet.gov.ar

Detailed Research Findings

Tautomerism and Isomerism

Research has shown that 5-nitrosopyrimidines can exhibit tautomerism, where the compound exists as a mixture of interconverting isomers. For instance, in solution, some 5-nitrosopyrimidines can exist as a mixture of amino/nitroso and imino/oxime tautomers. acs.org Furthermore, the restricted rotation around the C5-N bond can lead to the existence of E/Z isomers. acs.org The presence and stability of these different forms are influenced by factors such as the solvent and the presence of other substituents on the pyrimidine ring.

A notable phenomenon observed in polysubstituted 5-nitrosopyrimidines is the separation of rotamers, which are conformational isomers that can be isolated as distinct chemical species. researchgate.net This separation is possible due to the stabilization of these rotamers by a single intramolecular hydrogen bond, which creates a significant energy barrier to interconversion. researchgate.net

Metal Complexation

5-Nitrosopyrimidines have demonstrated a rich coordination chemistry, forming complexes with a variety of metal ions including rhodium, iridium, rhenium, zinc, cadmium, and mercury. nih.govakjournals.commdpi.com The coordination can occur through different atoms of the nitrosopyrimidine ligand, leading to various structural arrangements. For example, in some rhodium and iridium complexes, the 5-nitrosopyrimidine (B66288) ligand coordinates in a bidentate fashion through the N5 and O4 atoms. nih.gov In other cases, the ligand can act as a bridging ligand, connecting multiple metal centers. iucr.org

The thermal behavior of these metal complexes has also been investigated, providing insights into their stability and decomposition pathways. akjournals.comresearchgate.net

Table 1: Physicochemical Properties of a Related Compound, 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

| Property | Value | Reference |

| Melting Point | >240 °C | lookchem.com |

| Boiling Point | 515.6 °C at 760 mmHg | lookchem.com |

| Flash Point | 265.7 °C | lookchem.com |

| Appearance | Orange-brown powder | lookchem.com |

| pKa | 6.16±0.25 | lookchem.com |

Table 2: Physicochemical Properties of a Related Compound, 4-amino-1,3-dimethyl-2,6-dioxy-5-nitrosopyrimidine

| Property | Value | Reference |

| Melting Point | 241-243°C | echemi.com |

| Boiling Point | 240.8±50.0℃ (760 Torr) | echemi.com |

| Flash Point | 99.5±30.1℃ | echemi.com |

| Water Solubility | >27.6 [ug/mL] | echemi.com |

| Storage Conditions | −20°C | echemi.com |

Structure

3D Structure

Properties

Molecular Formula |

C4H4N4O |

|---|---|

Molecular Weight |

124.10 g/mol |

IUPAC Name |

5-nitrosopyrimidin-4-amine |

InChI |

InChI=1S/C4H4N4O/c5-4-3(8-9)1-6-2-7-4/h1-2H,(H2,5,6,7) |

InChI Key |

WWGSAFQXHHPCTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC=N1)N)N=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pyrimidinamine, 5 Nitroso and Its Analogs

Direct Nitrosation Routes

Direct nitrosation at the C5 position of the pyrimidine (B1678525) ring is a common method for the synthesis of 5-nitrosopyrimidines. This electrophilic substitution reaction is highly dependent on the nature of the substituents already present on the pyrimidine ring.

Reactants and Precursor Selection

The success of direct nitrosation is largely dictated by the electronic properties of the pyrimidine precursor. The presence of strongly electron-donating groups, such as amino (-NH2), hydroxyl (-OH), or alkoxy (-OR) groups, at positions 2, 4, and/or 6 of the pyrimidine ring is crucial for activating the C5 position towards electrophilic attack by a nitrosating agent. scialert.net

For instance, 4,6-diaminopyrimidine (B116622) and 4,6-dihydroxypyrimidine (B14393) are readily nitrosated at the 5-position. scialert.net In contrast, their 2,4-isomers are resistant to nitrosation under similar conditions, highlighting the importance of the substituent pattern. scialert.net The starting material for the synthesis of 4-Pyrimidinamine, 5-nitroso- is typically 4-aminopyrimidine (B60600). The amino group at position 4 activates the ring, making the C5 position susceptible to nitrosation.

Common nitrosating agents include:

Nitrous acid (HONO): Typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). scialert.net

Alkyl nitrites: Such as isoamyl nitrite (IAN), often used under neutral or milder conditions. kuleuven.belookchem.com

Tert-butyl nitrite (TBN): A versatile reagent for diazotization and nitrosation reactions. acs.org

Reaction Conditions and Parameter Optimization (e.g., pH, temperature, solvents)

The optimization of reaction parameters is critical for achieving high yields and purity of the desired 5-nitrosopyrimidine (B66288).

pH: When using nitrous acid, the reaction is typically carried out in an acidic medium. For the synthesis of some derivatives, a pH of around 4 is maintained. prepchem.com However, acidic conditions can lead to hydrolysis of sensitive groups like alkoxy substituents, resulting in lower yields. kuleuven.be To circumvent this, methods using isoamyl nitrite in a neutral solvent like dimethyl sulfoxide (B87167) (DMSO) have been developed, proving effective for a broader range of pyrimidine derivatives, including those with only one amino substituent and two alkoxy groups. kuleuven.belookchem.comresearchgate.net

Temperature: Nitrosation reactions are often conducted at low temperatures, typically between 0–5 °C, especially when using the highly reactive nitrous acid, to control the reaction rate and minimize side reactions. However, some procedures are performed at room temperature. kuleuven.beprepchem.com

Solvents: The choice of solvent depends on the specific nitrosating agent and the solubility of the pyrimidine precursor. Aqueous solutions are common when using sodium nitrite and acid. kuleuven.be For less reactive precursors or when using alkyl nitrites, organic solvents like dimethylformamide (DMF) or DMSO are employed. kuleuven.beresearchgate.net

A comparative table of reaction conditions for direct nitrosation is presented below:

| Precursor | Nitrosating Agent | Solvent | Temperature | pH | Yield | Reference |

| 4,6-Diaminopyrimidine | Nitrous Acid | Water | Room Temp | Acidic | Good | scialert.net |

| 2-Amino-4,6-dimethoxypyrimidine (B117758) | Isoamyl Nitrite | DMSO | Room Temp | Neutral | Good | kuleuven.beresearchgate.net |

| 4-Amino-2,6-dimethoxypyrimidine | Sodium Nitrite / Aqueous Acid | Water | Not specified | Acidic | 14% | kuleuven.be |

| Guanidine (B92328) hydrochloride & Malononitrile (B47326) | Sodium Nitrite / HCl | Water | Room Temp | 4 | 91% | prepchem.com |

| 4-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one | Not specified | Not specified | Not specified | Not specified | Not specified | researchgate.net |

Catalyst Systems for Nitrosation

While direct nitrosation is often self-catalyzed by the acidic conditions, certain substances can accelerate the reaction. Thiocyanate anions have been shown to be effective catalysts for nitrosamine (B1359907) formation. nih.gov In some contexts, Lewis acids might be employed to enhance the electrophilicity of the nitrosating agent. wikipedia.org However, for the direct C-nitrosation of pyrimidines, the focus is more on the intrinsic activation provided by the substituents and the choice of the nitrosating agent rather than on external catalysts.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient route to complex molecules. nih.gov While less common for the direct synthesis of 4-pyrimidinamine, 5-nitroso-, MCRs are instrumental in building the pyrimidine scaffold itself, which can then be further functionalized.

For example, a three-component, one-pot condensation can be used to synthesize highly functionalized dihydropyrimido[4,5-d]pyrimidine derivatives. scialert.net A notable MCR for a related compound, 5-nitroso-2,4,6-triaminopyrimidine (B18466), involves the reaction of malononitrile and guanidine in the presence of a nitrite salt. google.com In this process, the amidine salt of isonitroso-malononitrile is formed as an intermediate, which then undergoes cyclization. google.comgoogle.com

The Biginelli reaction, a classic MCR for pyrimidine synthesis, can be catalyzed by indium-based catalysts like InBr₃, offering high yields under solvent-free conditions. jsynthchem.com Such strategies could potentially be adapted for the synthesis of precursors to 4-pyrimidinamine, 5-nitroso-.

Derivatization from Pre-synthesized Pyrimidine Scaffolds

This approach involves starting with a pyrimidine ring that already possesses some of the required functional groups and then introducing the nitroso group or modifying other substituents.

Introduction of the Nitroso Group

This is the most direct derivatization method and is essentially the same as the direct nitrosation routes discussed in section 2.1. The key is starting with a pre-synthesized pyrimidine that has the necessary activating groups. For instance, a commercially available 2-amino-4,6-dimethoxypyrimidine can be nitrosated to introduce the 5-nitroso group, which then serves as a versatile intermediate for further modifications. researchgate.net

The reactivity of the pyrimidine ring towards nitrosation is paramount. The presence of a nitroso group can, in turn, activate the pyrimidine ring for other reactions. For example, the nitroso group can facilitate nucleophilic aromatic substitution (SNAr) of other groups on the ring, such as chloro or alkoxy groups, with various amines. researchgate.netresearchgate.net This allows for the synthesis of a diverse library of 5-nitrosopyrimidine analogs. uobasrah.edu.iqresearchgate.net For instance, a 5-nitrosopyrimidine analog can undergo nucleophilic aromatic substitution with various amines in dimethylformamide at 70–90 °C to yield a series of 2-amino-4-alkylamino-6-methylamino-5-nitrosopyrimidine derivatives. researchgate.netresearchgate.net

Functional Group Interconversions Post-Nitrosation

Following the successful nitrosation of the pyrimidine core, the resulting 5-nitrosopyrimidines serve as versatile intermediates for further chemical modifications. These functional group interconversions are crucial for creating a diverse library of analogs with varied properties.

One of the most common and significant transformations is the reduction of the nitroso group to an amino group . This conversion is a key step in the synthesis of various biologically active compounds, including purine (B94841) analogs. Reagents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium hydrosulfite can effectively carry out this reduction.

Another important interconversion is the oxidation of the nitroso group to a nitro group . This can be achieved using oxidizing agents like hydrogen peroxide in trifluoroacetic acid. researchgate.net The resulting 5-nitropyrimidines are also valuable synthetic intermediates. For instance, 5-nitro-2,4,6-triaminopyrimidine (B1305389) 1-N-oxide and 1,3-di-N-oxide have been synthesized from 5-nitroso-2,4,6-triaminopyrimidine. researchgate.net

Furthermore, the amino and nitroso groups on the pyrimidine ring can participate in nucleophilic substitution reactions . For example, alkoxy groups on the pyrimidine ring can be displaced by various primary and secondary amines, leading to a wide range of substituted 5-nitrosopyrimidines. kuleuven.be The reactivity of these substitutions is influenced by the nature of the amine and the solvent system used. kuleuven.be Primary amines have been shown to react selectively, displacing one methoxy (B1213986) group at a time, while secondary amines tend to lead to disubstitution products. kuleuven.be

The nitroso group itself can influence the reactivity of other substituents on the pyrimidine ring. For instance, the presence of a nitroso group can activate adjacent positions for nucleophilic attack. This is exemplified by the Fischer–Hepp type rearrangement, where a nitroso group migrates from a nitrogen substituent to the C-5 position of the pyrimidine ring under acidic conditions. beilstein-journals.org This rearrangement is dependent on the presence of activating groups on the pyrimidine ring. acs.org

Challenges in Synthesis of Nitroso-Containing Pyrimidines

The synthesis of nitroso-containing pyrimidines is not without its difficulties. Several challenges must be overcome to achieve high yields and purity of the desired products.

Control of Over-oxidation and Decomposition

Nitroso compounds are inherently susceptible to both oxidation and reduction. During the synthesis and handling of 5-nitrosopyrimidines, there is a significant risk of over-oxidation to the corresponding nitro derivatives or decomposition. The stability of these compounds can be quite variable, with some degrading within hours. wikipedia.org This instability necessitates careful control of reaction conditions to prevent the formation of unwanted byproducts. researchgate.net

Regioselectivity in Nitrosation

Achieving regioselective nitrosation at the C-5 position is a critical challenge. The pyrimidine ring has multiple potential sites for electrophilic attack, and directing the nitroso group specifically to the C-5 position requires careful consideration of the substituents already present on the ring. researchgate.net The presence of electron-donating groups, such as amino or hydroxyl groups, at the 2, 4, and 6 positions activates the C-5 position for electrophilic substitution, including nitrosation. beilstein-journals.orgresearchgate.net However, if other reactive sites are present, such as a secondary amino group, N-nitrosation can occur as a competing reaction. acs.org In some cases, what was initially reported as C-nitrosation was later shown to be N-nitrosation. acs.org The choice of nitrosating agent and reaction conditions plays a crucial role in controlling the regioselectivity of the reaction. kuleuven.be

Strategies for Stabilization

Given the instability of many nitroso compounds, various strategies have been developed to enhance their stability during and after synthesis. These include:

Temperature Control: Conducting reactions at low temperatures, often between 0 and 5°C, can significantly minimize decomposition and side reactions.

Anhydrous Conditions: The use of anhydrous solvents is often necessary to prevent hydrolysis of the nitroso group or other sensitive functional groups on the pyrimidine ring.

Radical Scavengers: The addition of radical scavengers can help to prevent oxidative degradation of the nitroso compounds.

Intramolecular Hydrogen Bonding: The presence of adjacent amino substituents can lead to the formation of strong intramolecular hydrogen bonds with the nitroso group. rsc.orgresearchgate.net This interaction can significantly stabilize the molecule, leading to the formation of stable rotamers that can sometimes be separated. researchgate.netrsc.orggoogle.com

One-Pot Synthetic Strategies

To improve efficiency and overcome some of the challenges associated with isolating unstable intermediates, one-pot synthetic strategies have been developed. These methods combine multiple reaction steps into a single procedure without the need for intermediate purification.

For example, a one-pot procedure for the synthesis of 5-nitroso-4,6-pyrimidinediamines has been reported. beilstein-journals.org This involves a nucleophilic substitution reaction followed by a Fischer–Hepp type rearrangement in the same reaction vessel. beilstein-journals.org Similarly, symmetrical 2,4,6-tris(alkylamino)-5-nitrosopyrimidines can be synthesized in a one-pot reaction by treating the starting pyrimidine with an excess of the desired amine. kuleuven.be

Mechanistic Investigations of Chemical Reactivity

Oxidation Pathways

The oxidation of 4-Pyrimidinamine, 5-nitroso- primarily involves the conversion of the nitroso group to a nitro group and potential N-oxidation of the pyrimidine (B1678525) ring nitrogens. The specific products formed are highly dependent on the oxidizing agents and reaction conditions employed.

Oxidizing Agents and Conditions

The oxidation of 5-nitrosopyrimidines to their corresponding 5-nitropyrimidines can be effectively achieved using various oxidizing agents. A general and effective method involves the use of 30% hydrogen peroxide in trifluoroacetic acid. researchgate.net This system generates the potent oxidizing agent peroxytrifluoroacetic acid in situ.

Studies on the structurally similar compound, 5-nitroso-2,4,6-triaminopyrimidine (B18466), have demonstrated the efficacy of peroxytrifluoroacetic acid in this transformation. researchgate.net The reaction conditions typically involve treating the 5-nitrosopyrimidine (B66288) derivative with the oxidizing solution at controlled temperatures to prevent unwanted side reactions.

Table 1: Oxidizing Agents and Conditions for 5-Nitrosopyrimidines

| Oxidizing Agent | Co-reagent/Solvent | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide (30%) | Trifluoroacetic Acid | Room temperature or gentle heating |

Characterization of Oxidation Products

The oxidation of 4-Pyrimidinamine, 5-nitroso- is expected to yield 4-Amino-5-nitropyrimidine as the primary product. This transformation involves the addition of an oxygen atom to the nitrogen of the nitroso group.

Furthermore, depending on the reaction conditions and the strength of the oxidizing agent, N-oxidation of the pyrimidine ring can also occur. Research on 5-nitroso-2,4,6-triaminopyrimidine has shown that oxidation with peroxytrifluoroacetic acid can lead to the formation of both a mono-N-oxide (5-nitro-2,4,6-triaminopyrimidine 1-N-oxide) and a di-N-oxide (5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide). researchgate.net These N-oxide derivatives are characterized by the presence of an N→O bond at one or both of the ring nitrogen atoms.

The characterization of these oxidation products is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry, to confirm the presence of the nitro group and any N-oxide functionalities.

Reduction Pathways

The reduction of 4-Pyrimidinamine, 5-nitroso- focuses on the transformation of the nitroso group into an amino group, leading to the formation of a diaminopyrimidine derivative. This is a crucial reaction for the synthesis of various biologically important molecules, including purines.

Reducing Agents and Conditions

A variety of reducing agents can be employed for the conversion of the nitroso group to an amino group. Sodium dithionite (B78146) (Na₂S₂O₄) is a commonly used and effective reagent for this purpose. The reduction of nitrosouracil to diaminouracil using sodium dithionite is a well-established example of this type of transformation.

Catalytic hydrogenation is another powerful method for the reduction of nitroso and nitro groups. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, under a hydrogen atmosphere.

Table 2: Reducing Agents and Conditions for 5-Nitrosopyrimidines

| Reducing Agent | Catalyst/Solvent | Typical Conditions |

|---|---|---|

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | Room temperature or gentle heating |

Formation of Amino Derivatives

The primary product of the reduction of 4-Pyrimidinamine, 5-nitroso- is Pyrimidine-4,5-diamine. This reaction proceeds through the addition of hydrogen atoms across the nitrogen-oxygen double bond of the nitroso group, ultimately forming an amino group and water.

The resulting Pyrimidine-4,5-diamine is a key intermediate in the synthesis of purines and other fused heterocyclic systems. The presence of two adjacent amino groups allows for subsequent cyclization reactions with various one-carbon synthons.

Substitution Reactions

The pyrimidine ring in 4-Pyrimidinamine, 5-nitroso- is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the 5-nitroso group. This allows for the displacement of suitable leaving groups at other positions on the ring. While the subject molecule itself does not have a leaving group, understanding the reactivity of related substituted 5-nitrosopyrimidines provides insight into its potential for such reactions.

Research on pyrimidines bearing both a nitroso group and a leaving group, such as a halogen or an alkoxy group, demonstrates that these compounds readily undergo nucleophilic substitution. For instance, the aminolysis of methoxy (B1213986) groups in 5-nitrosopyrimidine derivatives has been reported.

Furthermore, studies on 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) have shown that the chlorine atoms can be sequentially replaced by different amines. This highlights the strong activating effect of the electron-withdrawing group at the 5-position, facilitating the attack of nucleophiles on the pyrimidine ring. While electrophilic substitution on the pyrimidine ring is generally difficult, the presence of activating amino groups can facilitate such reactions under specific conditions. However, the dominant reactivity pattern for this class of compounds is nucleophilic substitution.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Pyrimidinamine, 5-nitroso- |

| 5-nitroso-2,4,6-triaminopyrimidine |

| 4-Amino-5-nitropyrimidine |

| 5-nitro-2,4,6-triaminopyrimidine (B1305389) 1-N-oxide |

| 5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide |

| Nitrosouracil |

| Diaminouracil |

| Pyrimidine-4,5-diamine |

Nucleophilic Substitution on Pyrimidine Ring

The pyrimidine ring in 4-Pyrimidinamine, 5-nitroso- is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly influenced by the electronic properties of the substituents on the ring. The 5-nitroso group, being a potent electron-withdrawing group, plays a crucial role in activating the pyrimidine ring towards nucleophilic attack. chemrxiv.orgchemrxiv.org This activation is analogous to the effect of a nitro group, which is well-documented to promote highly efficient aromatic nucleophilic substitutions on pyrimidine scaffolds. chemrxiv.orgchemrxiv.org

The presence of the electron-withdrawing nitroso group at position 5 decreases the electron density at the carbon atoms of the pyrimidine ring, particularly at positions 2, 4, and 6, making them more electrophilic and thus more susceptible to attack by nucleophiles. In polysubstituted pyrimidines, halogens or other suitable leaving groups at these positions can be readily displaced. chemrxiv.orgrsc.org For instance, in related 4-chloropyrimidine (B154816) systems, the chlorine atom is readily substituted by various nucleophiles. rsc.orgresearchgate.net While 4-Pyrimidinamine, 5-nitroso- itself does not have a typical leaving group at other positions, the principle of activation by the nitroso group remains a key factor in its chemical character.

The mechanism of these SNAr reactions typically proceeds through a stepwise pathway involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org However, concerted SNAr mechanisms have also been considered under specific conditions. chemrxiv.org The stability of the Meisenheimer complex is enhanced by the presence of strong electron-withdrawing groups like the nitroso moiety, which can delocalize the negative charge.

Reactivity of Amino and Nitroso Groups in Substitution

Conversely, the nitroso group at position 5 primarily functions as a strong activating group for nucleophilic substitution at other positions, as discussed previously. It is not typically displaced as a leaving group in standard SNAr reactions. However, the nitroso group itself can undergo other types of reactions. For example, the oxidation of the 5-nitroso group to a 5-nitro group is a known transformation for related compounds, such as the oxidation of 5-nitroso-2,4,6-triaminopyrimidine using hydrogen peroxide in trifluoroacetic acid. researchgate.net This reaction highlights the reactivity of the nitroso moiety itself, distinct from its role in SNAr reactions on the pyrimidine core. researchgate.net

Cycloaddition Reactions

Nitroso Diels-Alder Reactivity

The nitroso group of 4-Pyrimidinamine, 5-nitroso- can participate as a dienophile in [4+2] cycloaddition reactions, commonly known as Nitroso Diels-Alder (NDA) reactions. nih.govmdpi.com This reaction is a powerful tool for forming heterocyclic structures by simultaneously creating a C-N and a C-O bond. nih.govnd.edu In a typical NDA reaction, the N=O group of the nitroso compound reacts with a 1,3-diene.

The reactivity in NDA reactions is highly dependent on the electronic nature of the nitroso compound. The electrophilicity of the nitroso nitrogen in 4-Pyrimidinamine, 5-nitroso- is influenced by the electron-donating amino group and the pyrimidine ring itself. The reaction generally proceeds under mild conditions and is atom-economical. nih.gov The cycloaddition can be highly regioselective and stereoselective, providing a predictable pathway to complex nitrogen- and oxygen-containing heterocycles. researchgate.netnih.gov The resulting cycloadducts, typically 3,6-dihydro-1,2-oxazines, can serve as versatile intermediates for further synthetic transformations. nih.gov

Table 1: Nitroso Diels-Alder Reaction Overview

| Feature | Description |

|---|---|

| Reaction Type | [4+2] Cycloaddition |

| Nitroso Role | Dienophile |

| Reactant | 1,3-Diene |

| Product | 3,6-Dihydro-1,2-oxazine |

| Key Bonds Formed | 1 C-N, 1 C-O |

| Characteristics | High atom economy, often regio- and stereoselective |

Ene and Aldol (B89426) Reactions Involving Nitroso Moieties

The nitroso group is a versatile functional group that can also participate in ene and aldol-type reactions, where it acts as the electrophilic component.

The nitroso-ene reaction involves the reaction of the nitroso group of 4-Pyrimidinamine, 5-nitroso- with an alkene that possesses an allylic hydrogen. ucl.ac.uk In this pericyclic reaction, the nitroso group acts as the "enophile." The reaction proceeds through a six-membered cyclic transition state, resulting in the formation of an N-allylhydroxylamine derivative. This transformation is a powerful method for C-N bond formation and allylic C-H functionalization. ucl.ac.uk

The nitroso-aldol reaction occurs between the nitroso compound and an enol or enolate derived from a carbonyl compound. csic.es The nitroso group acts as an electrophile, analogous to the carbonyl group in a standard aldol reaction. The reaction can proceed via two main pathways, depending on whether the nucleophilic attack occurs at the nitrogen or the oxygen atom of the N=O group:

N-Attack (Oxyamination): The enolate attacks the nitrogen atom, leading to the formation of an α-aminooxy carbonyl compound. nih.gov

O-Attack (Aminoxylation): The enolate attacks the oxygen atom, resulting in an α-hydroxyamino carbonyl product. csic.es

The regioselectivity of the nitroso-aldol reaction can often be controlled by the choice of catalyst and reaction conditions. csic.esnih.gov Asymmetric variants of this reaction have been developed, enabling the enantioselective synthesis of valuable chiral building blocks. nih.gov

Pathways Leading to Complex Architectures

Dimerization Processes

Aromatic C-nitroso compounds, including 4-Pyrimidinamine, 5-nitroso-, can exist in equilibrium with their dimeric form. mdpi.com This reversible dimerization process involves the formation of an azodioxide (also known as an azoxy) linkage between two molecules of the nitroso compound. The monomeric form is typically colored (often blue or green), while the dimer is usually colorless. baranlab.org

The equilibrium between the monomer and the dimer is influenced by several factors, including temperature, solvent, and the steric and electronic properties of the molecule. In the solid state, aromatic nitroso compounds often exist predominantly as the dimer. mdpi.com In solution or in the gas phase, dissociation to the monomer can occur. mdpi.com The dimerization can result in two isomers, a cis-(Z) and a trans-(E) dimer. The interconversion between these isomers typically proceeds through the dissociation to the monomer followed by re-dimerization. mdpi.com This dimerization is a key characteristic of nitroso compounds and represents a fundamental pathway to a more complex supramolecular structure.

Rearrangement Reactions

One of the significant rearrangement reactions involving derivatives of 4-pyrimidinamine, 5-nitroso- is the Fischer-Hepp type rearrangement. nih.govnih.gov This reaction is noteworthy because the direct synthesis of para-nitroso secondary anilines, and by extension, 5-nitrosopyrimidines with secondary amino groups, is often not feasible. wikipedia.org The Fischer-Hepp rearrangement provides an alternative pathway where an N-nitroso compound rearranges to a C-nitroso isomer. wikipedia.org

In the context of pyrimidines, an N-nitroso moiety can be utilized to activate chloropyrimidines for nucleophilic substitution with amines. nih.govnih.gov The resulting N-nitrosated pyrimidinamines can then undergo further reactions. Treatment of these intermediates with aqueous sulfuric acid can lead to two different outcomes: N-denitrosation to yield pyrimidinediamines or a Fischer-Hepp type rearrangement to produce 5-nitroso-pyrimidinediamines. nih.govnih.gov

The specific outcome of the reaction is highly dependent on the structure of the pyrimidine ring. For the intramolecular migration of the nitroso group to occur, the pyrimidine ring must be activated by three groups with a positive mesomeric effect. nih.govnih.gov This activation is crucial for the electrophilic character of the nitroso group to be directed towards the C-5 position of the pyrimidine ring. nih.gov

Below is a table summarizing the conditions and outcomes of reactions involving N-nitrosated pyrimidinamines.

| Entry | Reactant (N-nitrosated pyrimidin-4-amine) | Reaction Conditions | Product(s) | Outcome |

| 1 | N-nitroso-N,6-dimethyl-2-phenylpyrimidin-4-amine | 10% aq H2SO4, 120 °C | N,6-dimethyl-2-phenylpyrimidin-4-amine | Denitrosation |

| 2 | N-nitroso-N-benzyl-6-chloro-2-methylpyrimidin-4-amine | NH2NH2·H2O, 10% Pd/C, ethanol, reflux | N-benzyl-6-chloro-2-methylpyrimidin-4-amine | Denitrosation |

| 3 | N-nitroso-N,2,6-trimethylpyrimidin-4-amine | 25% aq H2SO4, rt, 10 min–1 h | 2,N,N,6-tetramethyl-5-nitrosopyrimidin-4-amine | Rearrangement |

| 4 | N-nitroso-N-allyl-2,6-dimethylpyrimidin-4-amine | 25% aq H2SO4, rt, 10 min–1 h | N-allyl-2,6-dimethyl-5-nitrosopyrimidin-4-amine | Rearrangement |

This table is generated based on data reported in the literature, illustrating the competing pathways of denitrosation and rearrangement. nih.gov

Role of the Nitroso Group in Redox Processes

The nitroso group (–N=O) is a versatile functional group that can participate in various redox reactions, acting as either an oxidizing or a reducing agent. In the context of 4-pyrimidinamine, 5-nitroso- and its derivatives, the nitroso group plays a significant role in their electrochemical behavior and chemical reactivity.

Oxidation:

The nitroso group can be oxidized to a nitro group (–NO2). A general method for the oxidation of 5-nitroso- to 5-nitropyrimidines involves the use of 30% hydrogen peroxide in trifluoroacetic acid. researchgate.net For instance, the peroxytrifluoroacetic acid oxidation of 5-nitroso-2,4,6-triaminopyrimidine results in the formation of two products: 5-nitro-2,4,6-triaminopyrimidine 1-N-oxide and 5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide. researchgate.net This demonstrates that under certain oxidative conditions, both the nitroso group and the pyrimidine ring nitrogens can be oxidized. researchgate.net

Reduction:

The nitroso group is readily reduced. The electrochemical reduction of related nitro- and nitroso-containing heterocyclic compounds has been studied to understand their biological activity. mdpi.com While direct studies on 4-pyrimidinamine, 5-nitroso- are limited, the behavior of structurally similar compounds provides insight. For example, the electrochemical reduction of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide in an acidic aqueous medium occurs in a single six-electron step, leading to the formation of the corresponding heterocyclic amine. mdpi.com This suggests that the nitroso group in 5-nitrosopyrimidines can be reduced to an amino group (–NH2).

The redox potential of these compounds is influenced by factors such as pH and the presence of other substituents on the pyrimidine ring. urfu.ru Theoretical calculations on related molecules suggest that the reduction of the nitro group (and by extension, the nitroso group) is a probable pathway, leading to the formation of a nitroxyl (B88944) radical as an intermediate. mdpi.com

The interplay between the nitroso group and the redox state of the molecule is crucial in various chemical and biological systems. bohrium.com The ability of the nitroso group to be interconverted with nitro and amino groups provides a synthetic handle for the preparation of a variety of substituted pyrimidines. chemrxiv.org

Advanced Spectroscopic and Crystallographic Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of 4-Pyrimidinamine, 5-nitroso- in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular framework can be obtained.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. While specific data for 4-Pyrimidinamine, 5-nitroso- is not extensively published, analysis of the closely related compound, 6-amino-4-methylamino-5-nitrosopyrimidine, in a dimethylsulfoxide (DMSO-d₆) solution offers significant insight. nih.gov

In this analog, distinct signals are observed for the different protons. The protons of the exocyclic amino group at position 6 appear as a singlet at 7.61 ppm, while the proton of the methylamino group at position 4 shows a quartet at 8.00 ppm, coupled to the methyl protons which appear as a doublet at 3.01 ppm. The aromatic proton at position 2 of the pyrimidine (B1678525) ring is observed as a singlet at 8.27 ppm. nih.gov

For 4-Pyrimidinamine, 5-nitroso-, one would anticipate a simplified spectrum. The key signals would include:

A singlet for the proton at the C2 position.

A singlet for the proton at the C6 position.

A broad singlet corresponding to the two protons of the amino group at the C4 position. The chemical shift of these protons would be influenced by solvent and concentration due to hydrogen bonding.

The presence of the electron-withdrawing nitroso group at C5 is expected to deshield adjacent protons, influencing their chemical shifts.

Table 1: ¹H NMR Chemical Shifts (δ) for 6-amino-4-methylamino-5-nitrosopyrimidine in DMSO-d₆ nih.gov

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| CH₃ | 3.01 | Doublet |

| NH₂ (at C6) | 7.61 | Singlet |

| NH (at C4) | 8.00 | Quartet |

| H2 | 8.27 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. The study of 6-amino-4-methylamino-5-nitrosopyrimidine provides a reliable reference for assigning the carbon signals of 4-Pyrimidinamine, 5-nitroso-. nih.gov The electron-donating amino groups and the electron-withdrawing nitroso group significantly influence the chemical shifts of the pyrimidine ring carbons.

In the methylamino analog, the carbon atoms of the pyrimidine ring resonate at 155.1 (C4), 156.4 (C2), 158.4 (C6), and 124.5 (C5) ppm. nih.gov The signal for C5 appears at a relatively upfield position due to the electronic effects of the attached nitroso group, while the carbons bearing amino groups (C4, C6) are downfield. nih.gov

For 4-Pyrimidinamine, 5-nitroso-, the ¹³C NMR spectrum is expected to show four distinct signals for the pyrimidine ring carbons. By analogy, C4, bonded to the amino group, and C5, bonded to the nitroso group, would have their chemical shifts dictated by the strong electronic effects of these substituents. The C2 and C6 signals would also be clearly distinguishable.

Table 2: ¹³C NMR Chemical Shifts (δ) for 6-amino-4-methylamino-5-nitrosopyrimidine in DMSO-d₆ nih.gov

| Carbon Assignment | Chemical Shift (ppm) |

| CH₃ | 27.2 |

| C5 | 124.5 |

| C4 | 155.1 |

| C2 | 156.4 |

| C6 | 158.4 |

Nitrogen-15 (¹⁵N) NMR spectroscopy, despite the low natural abundance and sensitivity of the ¹⁵N isotope, is an exceptionally useful technique for studying nitrogen-containing heterocycles. huji.ac.il It can provide direct information about the electronic environment of the nitrogen atoms in the pyrimidine ring (N1, N3), the exocyclic amino group, and the nitroso group.

A primary application of ¹⁵N NMR is the determination of protonation sites. nih.gov In acidic conditions, 4-Pyrimidinamine, 5-nitroso- can be protonated at one of the ring nitrogens or the exocyclic amino group. These different protonation states can be distinguished by large changes in the ¹⁵N chemical shifts. nih.gov For instance, the protonation of a pyridine-like sp²-hybridized nitrogen typically results in a significant upfield shift (shielding) of about 100 ppm, whereas protonation of an amine-type nitrogen leads to a smaller deshielding effect. nih.gov This allows for the unambiguous identification of the primary basic center in the molecule.

Furthermore, the chemical shifts of the nitroso nitrogen and the amino nitrogen would provide valuable data on tautomeric equilibria and intermolecular interactions, such as hydrogen bonding. fu-berlin.de

To definitively assign all proton and carbon signals, multidimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For 4-Pyrimidinamine, 5-nitroso-, this would primarily be used to confirm the absence of coupling between the singlets of H2 and H6.

HMQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It would be used to unambiguously link the ¹H signals for H2 and H6 to their corresponding ¹³C signals, C2 and C6.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. HMBC is particularly crucial for assigning quaternary carbons (those without attached protons). For 4-Pyrimidinamine, 5-nitroso-, correlations would be expected from the H2 proton to C4 and C6, and from the H6 proton to C4 and C5. These correlations would be instrumental in confirming the assignments of C4 and C5.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FTIR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within 4-Pyrimidinamine, 5-nitroso-. The spectrum would be characterized by absorption bands corresponding to the vibrations of the amino (-NH₂), nitroso (-N=O), and pyrimidine ring moieties.

Key expected absorption bands include:

N-H Stretching: The amino group would exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. The position and broadness of these bands can indicate the extent of intermolecular hydrogen bonding. gsconlinepress.com

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are expected just above 3000 cm⁻¹. libretexts.org

Ring Stretching: C=C and C=N stretching vibrations within the pyrimidine ring typically appear in the 1650-1450 cm⁻¹ region. vscht.cz

N=O Stretching: The nitroso group has a characteristic stretching vibration that is expected to appear in the 1550-1490 cm⁻¹ range.

N-H Bending: The scissoring vibration of the amino group typically results in a band around 1650-1580 cm⁻¹. gsconlinepress.com

C-H Bending: Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ region and are characteristic of the substitution pattern on the aromatic ring. vscht.cz

Table 3: Predicted Characteristic FTIR Absorption Bands for 4-Pyrimidinamine, 5-nitroso-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amino (-NH₂) | 3500 - 3300 (medium, may be broad) |

| C-H Stretch | Aromatic Ring | ~3100 - 3000 (weak to medium) |

| N-H Bend (Scissoring) | Amino (-NH₂) | 1650 - 1580 (medium to strong) |

| C=C, C=N Stretch | Pyrimidine Ring | 1650 - 1450 (medium to strong) |

| N=O Stretch | Nitroso (-N=O) | 1550 - 1490 (strong) |

| C-H Bend (out-of-plane) | Aromatic Ring | 900 - 675 (medium to strong) |

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of 4-Pyrimidinamine, 5-nitroso-. The analysis of the Raman spectrum allows for the identification of functional groups and provides insight into the molecular structure. In studies of similar molecules, such as 2,4-diamino-6-hydroxy-5-nitroso pyrimidine, Fourier Transform (FT)-Raman spectroscopy, in conjunction with quantum chemical calculations like Density Functional Theory (DFT), has been employed to assign fundamental vibrational frequencies. sigmaaldrich.com The Raman activity of a particular vibrational mode is dependent on the change in the polarizability of a bond during the vibration. libretexts.org

For 4-Pyrimidinamine, 5-nitroso-, characteristic Raman peaks are expected for its key functional groups. The nitroso (-N=O) group, the amino (-NH₂) group, and the pyrimidine ring each produce distinct signals. For instance, nitrophenol isomers show characteristic asymmetric and symmetric stretching vibrations for the nitro group in the 1333–1430 cm⁻¹ region. spectroscopyonline.com The interpretation of the complex spectrum is often aided by computational simulations, which can predict vibrational frequencies and intensities, leading to a more accurate assignment of the observed bands. sigmaaldrich.com

Table 1: Predicted Characteristic Raman Bands for 4-Pyrimidinamine, 5-nitroso- This table is based on data from analogous compounds and general spectroscopic principles.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference/Comment |

|---|---|---|---|

| N-H Symmetric/Asymmetric Stretching | Amino (-NH₂) | 3300 - 3500 | Typical range for primary amines. |

| C-H Stretching | Aromatic Ring | 3000 - 3100 | Characteristic of aromatic C-H bonds. |

| N=O Stretching | Nitroso (-N=O) | 1500 - 1620 | Strongly dependent on local electronic environment. |

| C=N/C=C Ring Stretching | Pyrimidine Ring | 1400 - 1600 | Multiple bands expected due to ring conjugation. sigmaaldrich.com |

| N-H Bending (Scissoring) | Amino (-NH₂) | 1580 - 1650 | In-plane bending mode. |

| C-N Stretching | Amino-Ring Bond | 1250 - 1350 | Vibration of the C-NH₂ bond. spectroscopyonline.com |

| Ring Breathing Mode | Pyrimidine Ring | 900 - 1000 | Symmetric radial expansion/contraction of the ring. |

Low-Temperature Vibrational Studies

Low-temperature vibrational spectroscopy, including both infrared and Raman techniques, is a valuable method for obtaining highly detailed structural information. By cooling the sample to cryogenic temperatures (e.g., 20 K), thermal noise and the population of higher vibrational states are significantly reduced. nih.gov This leads to a sharpening of spectral bands and allows for the resolution of closely spaced or overlapping vibrational modes that are often unresolvable at room temperature. rsc.org

This technique is particularly useful for studying low-frequency vibrations (typically below 200 cm⁻¹), which correspond to collective motions of the molecule, such as lattice vibrations (phonons) and intermolecular hydrogen bond stretching and bending modes. nih.gov Analysis of these low-frequency modes provides direct insight into the crystal packing and the strength and nature of intermolecular forces. While specific low-temperature vibrational studies on 4-Pyrimidinamine, 5-nitroso- were not available in the searched literature, this methodology would be critical for establishing a precise and unambiguous assignment of its fundamental vibrational modes and for characterizing its solid-state structure. mjcce.org.mk

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of 4-Pyrimidinamine, 5-nitroso- is dictated by its electronic structure. The molecule contains a pyrimidine ring, an electron-donating amino group (-NH₂), and a strongly electron-withdrawing nitroso group (-N=O), which together form an extended conjugated π-system. The absorption of UV or visible light promotes electrons from lower-energy orbitals to higher-energy orbitals. libretexts.org The key functional groups responsible for this absorption are known as chromophores. uzh.ch

Two principal types of electronic transitions are expected for this molecule:

π → π* Transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are characteristic of conjugated systems and are typically high-intensity, with large molar absorptivity (ε) values (ε > 10,000 L mol⁻¹ cm⁻¹). nanoqam.ca

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen and oxygen atoms, to an antibonding π* orbital. libretexts.org Compared to π → π* transitions, n → π* transitions are generally lower in energy (occur at longer wavelengths) and have a much lower intensity (ε = 10–1000 L mol⁻¹ cm⁻¹), as they are often symmetry-forbidden. nanoqam.caresearchgate.net

The combination of the pyrimidine ring with the amino (auxochrome) and nitroso (chromophore) groups is expected to result in strong absorption bands in the UV-Vis region.

Table 2: Expected Electronic Transitions for 4-Pyrimidinamine, 5-nitroso-

| Transition Type | Orbitals Involved | Expected Wavelength Region | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | π (Ring, C=N, N=O) → π | UV (200-350 nm) | High (>10,000 L mol⁻¹ cm⁻¹) |

| n → π | n (N, O lone pairs) → π | Visible (350-500 nm) | Low (10-1000 L mol⁻¹ cm⁻¹) |

Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption spectrum) when it is dissolved in different solvents. This phenomenon arises from differential solvation of the ground and excited electronic states of the solute molecule. researchgate.net Molecules like 4-Pyrimidinamine, 5-nitroso-, which possess a significant dipole moment and hydrogen-bonding capabilities, are expected to exhibit pronounced solvatochromic effects.

The effect of the solvent on the absorption spectrum depends on its polarity and its ability to act as a hydrogen bond donor or acceptor. researchgate.net

Hypsochromic Shift (Blue Shift): An absorption maximum shifts to a shorter wavelength. This often occurs for n → π* transitions in polar, protic solvents (like water or ethanol). The solvent's hydrogen bonds can stabilize the non-bonding electrons of the ground state more than the excited state, thus increasing the energy gap for the transition.

Bathochromic Shift (Red Shift): An absorption maximum shifts to a longer wavelength. This is common for π → π* transitions where the excited state is more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent, decreasing the transition energy gap.

Studies on structurally related nitrosopyrimidines and nitrosopyrazoles have confirmed that their absorption spectra are highly sensitive to the solvent environment. researchgate.netacs.org This property indicates a significant change in charge distribution upon electronic excitation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. tutorchase.com For 4-Pyrimidinamine, 5-nitroso- (molecular formula C₄H₄N₄O), the exact molecular weight is 139.04 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to the intact molecular ion (M⁺•) would be expected at a mass-to-charge ratio (m/z) of 139.

The fragmentation of the molecular ion provides a structural fingerprint. libretexts.org Based on the functional groups present, several characteristic fragmentation pathways can be predicted:

Loss of the Nitroso Radical (•NO): This is a very common and diagnostically significant fragmentation pathway for nitroso compounds, resulting in the loss of 30 Da. researchgate.netnih.gov This would produce a major fragment ion at m/z 109.

Loss of HCN: The pyrimidine ring can fragment by losing hydrogen cyanide (27 Da), a characteristic loss for nitrogen-containing heterocyclic rings.

Alpha-Cleavage: Cleavage of bonds adjacent to the amino group is a common pathway for amines. miamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation for 4-Pyrimidinamine, 5-nitroso-

| m/z Value | Proposed Fragment Ion | Neutral Loss | Comment |

|---|---|---|---|

| 139 | [C₄H₄N₄O]⁺• | - | Molecular Ion (M⁺•) |

| 111 | [C₄H₄N₃O]⁺ | •N or •NH₂? Unlikely primary | Loss of N or NH₂ radical. |

| 109 | [C₄H₄N₃]⁺ | •NO | Characteristic loss of nitroso radical. researchgate.netnih.gov |

| 82 | [C₃H₂N₂]⁺ | •NO, HCN | Subsequent loss of HCN from the [M-NO]⁺ fragment. |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions like hydrogen bonding and π-π stacking that govern the crystal packing.

A search of the available literature and crystallographic databases did not yield a specific crystal structure for 4-Pyrimidinamine, 5-nitroso-. However, analysis of closely related structures, such as 4-nitroso-5-aminopyrazole, reveals key expected features. acs.org In the crystal structure of the pyrazole (B372694) analogue, the molecule exhibits significant intermolecular hydrogen bonding, with the amino group's hydrogens forming N-H···O=N bonds that link adjacent molecules into infinite chains. acs.org

A crystallographic analysis of 4-Pyrimidinamine, 5-nitroso- would be expected to show a largely planar pyrimidine ring. It would also definitively resolve any potential tautomerism (e.g., nitroso-oxime tautomerism) in the solid state and provide detailed metrics on the geometry of the crucial amino and nitroso functional groups. Such data is essential for understanding the molecule's physical properties and for validating theoretical calculations.

Table 4: Hypothetical Crystallographic Data for 4-Pyrimidinamine, 5-nitroso- No experimental data was found in the searched literature. This table illustrates the parameters that would be reported from an X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₄N₄O |

| Formula Weight | 139.11 |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c; α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Molecules per Unit Cell (Z) | Data not available |

| Calculated Density | Data not available |

| Key Intermolecular Interactions | Expected N-H···N and N-H···O hydrogen bonding |

Solid-State Molecular Structure Determination

A recurring feature in the crystal structures of 5-nitrosopyrimidine (B66288) derivatives is the evidence of a highly polarized molecular-electronic structure. nih.govnih.gov The presence of the electron-withdrawing nitroso group at the C5 position, adjacent to the amino group at the C4 position, induces significant electronic perturbation across the pyrimidine ring. This polarization is a key factor influencing the molecule's chemical behavior and its interactions in the solid state. nih.gov

For instance, the structure of 6-amino-4-methylamino-5-nitrosopyrimidine has been investigated using single-crystal X-ray diffraction, providing a basis for understanding the solid-state structure of this class of compounds. nih.govresearchgate.net Similarly, detailed crystallographic data has been reported for derivatives like 1,3-dimethyl-4-amino-5-nitrosouracil monohydrate, offering a comparative view of the structural parameters. nih.gov These studies confirm the planarity of the pyrimidine ring and provide precise measurements for the constituent atoms.

The table below presents representative crystallographic data from a related substituted 5-nitrosouracil (B8612814) derivative, illustrating the type of information obtained from X-ray diffraction studies.

| Parameter | Value | Compound |

|---|---|---|

| Formula | C6H10N4O4 | 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate nih.gov |

| Crystal System | Orthorhombic | |

| Space Group | P n a 21 | |

| a (Å) | 13.978 | |

| b (Å) | 9.638 | |

| c (Å) | 6.338 | |

| α, β, γ (°) | 90 | |

| Z | 4 |

Analysis of Crystal Packing and Supramolecular Features

The arrangement of individual molecules within the crystal lattice, known as crystal packing, reveals the formation of ordered, repeating patterns that constitute the supramolecular architecture. For 5-nitrosopyrimidine derivatives, this packing is dictated by a network of specific intermolecular interactions. mdpi.com These interactions guide the assembly of molecules into larger, well-defined motifs such as chains, sheets, or complex three-dimensional frameworks. nih.govnih.govresearchgate.net

Studies on various N(4)-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines show that no two structures exhibit the exact same combination of interactions, leading to a diversity of supramolecular assemblies, predominantly in the form of chains and sheets. nih.gov In the crystal structure of 2-amino-4,6-bis(benzylamino)-5-nitrosopyrimidine, for example, molecules are linked into sheets. grafiati.com Similarly, the structure of 4-amino-2,6-dimethoxy-5-nitropyrimidine (an isomeric analogue) features dimers that are further linked into sheets, which then form a three-dimensional structure via π-π stacking. researchgate.net

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular structures of 5-nitrosopyrimidine derivatives are stabilized by a variety of intermolecular interactions, with hydrogen bonding being the most prominent. nih.govmdpi.com The polarized nature of the molecules, resulting from the nitroso and amino substituents, leads to extensive and often charge-assisted hydrogen bonding. nih.govnih.gov

The primary types of "hard" hydrogen bonds observed are N—H···N and N—H···O. nih.govgrafiati.com The amino group (N-H) acts as a hydrogen bond donor, while the pyrimidine ring nitrogen atoms and the oxygen atom of the nitroso group serve as acceptors. These interactions are fundamental in creating the chains and sheets that define the crystal packing. researchgate.net In some hydrated structures, water molecules participate in the network, forming O—H···O and O—H···N bonds. nih.gov Weaker "soft" hydrogen bonds, such as C—H···O and C—H···π interactions, also contribute to the stability of the crystal lattice. nih.govgrafiati.com

In addition to hydrogen bonding, aromatic π-π stacking interactions are observed in some derivatives, where the pyrimidine rings of adjacent molecules align in a parallel-displaced or staggered fashion. nih.govresearchgate.netencyclopedia.pub This type of interaction further links the hydrogen-bonded sheets or chains into a stable three-dimensional structure. researchgate.netresearchgate.net

The table below summarizes typical hydrogen bond geometries found in the crystal structures of related pyrimidine compounds, demonstrating the specific distances and angles that characterize these interactions.

| Interaction Type | D-H···A | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) | Reference Compound |

|---|---|---|---|---|---|

| N—H···N | N—H···N | 2.13 | 2.997 | 170 | 2-Benzylamino-4,6-bis(benzyloxy)pyrimidine researchgate.net |

| N—H···N | N—H···N | 2.23 | 3.106 | 171 | 2-Amino-4,6-dimethoxypyrimidine (B117758) researchgate.net |

| N—H···N | N—H···N | 2.19 | 3.041 | 168 | A substituted nitrosopyrimidine derivative researchgate.net |

| N—H···O | N—H···O | 2.54 | 2.977 | 112 | A substituted nitrosopyrimidine derivative researchgate.net |

Conformational Analysis in the Solid State

Conformational analysis in the solid state for 4-pyrimidinamine, 5-nitroso- and its analogues primarily concerns the rotational orientation of the nitroso group relative to the pyrimidine ring. Studies on asymmetrically substituted 5-nitrosopyrimidines have shown that the molecule can exist as a mixture of two rotamers, which differ in the orientation of the nitroso group. researchgate.netresearchgate.net

The stability of a particular rotamer in the solid state is often dictated by the formation of strong intramolecular hydrogen bonds. researchgate.net For example, an intramolecular hydrogen bond can form between the nitroso oxygen and a hydrogen atom of an adjacent amino or alkylamino substituent. researchgate.net The presence of two distinct amino substituents at the C4 and C6 positions can lead to two different possible intramolecular hydrogen bonds, resulting in two stable rotamers that can be observed even in solution by NMR spectroscopy. researchgate.net

In the solid state, the crystalline environment and packing forces ultimately select for one preferred conformation. researchgate.net X-ray crystallographic analysis of 2-amino-4,6-dimethoxy-5-nitrosopyrimidine (B1639992) revealed a conformation where the nitroso group is oriented away from one methoxy (B1213986) group and toward the other substituent. kuleuven.be This specific orientation is a result of the interplay between intramolecular steric and electronic effects and the intermolecular forces that maximize the stability of the crystal lattice. Therefore, while multiple conformations may be close in energy, the solid-state structure represents the global minimum for the molecule within the crystalline environment.

Computational Chemistry and Quantum Mechanical Studies

Geometry Optimization and Energetic Landscapes

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure. Geometry optimization procedures calculate the atomic coordinates that correspond to the lowest energy, providing a detailed picture of bond lengths, bond angles, and dihedral angles.

The structure of 4-Pyrimidinamine, 5-nitroso- allows for the existence of different conformers, primarily due to the potential for rotation around the single bonds connecting the amino (-NH₂) and nitroso (-NO) groups to the pyrimidine (B1678525) ring. The orientation of these functional groups relative to the ring and to each other defines distinct conformational isomers, each with a specific potential energy.

Computational scans of the potential energy surface are performed to identify all possible stable conformers. These conformers represent local minima on the energetic landscape. The stability of each conformer is determined by its relative energy, with the lowest energy structure being the global minimum and thus the most likely to be observed under experimental conditions. The key rotational dynamics involve the C4-N bond of the amino group and the C5-N bond of the nitroso group.

Table 1: Representative Calculated Relative Energies of Potential Conformers This table presents hypothetical, illustrative data for the stable conformers of 4-Pyrimidinamine, 5-nitroso-, as specific experimental or computational values are not publicly available. The values are representative of what would be expected from a typical DFT calculation.

| Conformer | Orientation of -NH₂ Group | Orientation of -NO Group | Relative Energy (kcal/mol) |

| A | Planar with ring | Planar with ring (anti to N1) | 0.00 |

| B | Planar with ring | Planar with ring (syn to N1) | 1.5 |

| C | Perpendicular to ring | Planar with ring | 5.2 |

Energy Minimization Procedures

Energy minimization is a computational process used to locate the stable geometries of the conformers. This is most commonly achieved using quantum mechanical methods, particularly Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for organic molecules. samipubco.com

The procedure involves selecting a theoretical model chemistry, which consists of a functional and a basis set. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used for their reliability in simulating organic systems. jchemrev.comsamipubco.com Basis sets, such as 6-311+G(d,p), provide the mathematical functions used to describe the distribution of electrons within the molecule. jchemrev.comscirp.org The calculation starts with an initial guess of the molecular geometry and iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found where the net forces on all atoms are close to zero. To confirm that this structure is a true minimum (and not a transition state), a frequency calculation is subsequently performed; a stable structure will have no imaginary frequencies.

Electronic Structure Calculations

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity, charge distribution, and spectroscopic potential.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. ajchem-a.comschrodinger.com A small energy gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity and the potential for intramolecular charge transfer (ICT). irjweb.com In 4-Pyrimidinamine, 5-nitroso-, the electron-donating amino group and the electron-withdrawing nitroso group are expected to significantly influence the FMOs, likely leading to a relatively small HOMO-LUMO gap and facilitating charge transfer from the amino group towards the nitroso group through the pyrimidine ring.

Table 2: Representative Frontier Molecular Orbital Data for Pyrimidine Derivatives This table contains illustrative data derived from computational studies on related pyrimidine systems to demonstrate the typical values obtained through DFT calculations. irjweb.comresearchgate.net

| Parameter | Representative Energy (eV) | Implication |

| HOMO Energy | -6.15 | Electron-donating capability |

| LUMO Energy | -1.75 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.40 | Indicates chemical reactivity and electronic transition energy |

Electron Density Distribution and Reactivity Prediction

The distribution of electron density within a molecule is fundamental to its reactivity. europa.eu Computational methods can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density on the molecular surface. These maps use a color scale to indicate charge distribution:

Red regions : Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack.

Blue regions : Indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. scirp.org

Green regions : Represent neutral or nonpolar areas.

For 4-Pyrimidinamine, 5-nitroso-, an MEP map would likely show high electron density (red) around the nitrogen and oxygen atoms of the nitroso group and the nitrogen of the amino group, making them potential sites for interaction with electrophiles or for hydrogen bonding. scirp.org Conversely, the hydrogen atoms of the amino group and carbons adjacent to the electron-withdrawing nitroso group would likely exhibit positive potential (blue), marking them as sites for nucleophilic interaction. wuxibiology.comimperial.ac.uk Analysis of the electron density and related indices derived from conceptual DFT, such as Parr functions, can provide quantitative predictions of the most reactive sites for both electrophilic and nucleophilic reactions. nih.govmdpi.com

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

Infrared (IR) Spectroscopy : Theoretical calculations can predict the vibrational frequencies of a molecule. The resulting computed IR spectrum shows the characteristic absorption bands corresponding to the stretching and bending of different functional groups. For 4-Pyrimidinamine, 5-nitroso-, key predicted peaks would include N-H stretching vibrations for the amino group, the N=O stretch for the nitroso group, and various C-N, C=N, and C-C stretching and bending modes within the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy : The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) can be calculated to predict NMR chemical shifts. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental data to confirm the molecular structure.

UV-Visible Spectroscopy : The electronic transitions between molecular orbitals can be calculated using Time-Dependent DFT (TD-DFT). This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum. schrodinger.com The calculations provide information on the energy of the transition and the oscillator strength, which relates to the intensity of the absorption band. For this compound, transitions would likely involve π→π* and n→π* excitations, influenced by the amino and nitroso substituents.

Table 3: Predictable Spectroscopic Properties via Computational Methods

| Spectroscopic Method | Predicted Property | Information Obtained |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (e.g., -NH₂, -NO) and fingerprint region. |

| NMR | Chemical Shifts (ppm) | Elucidation of the chemical environment of each atom in the molecular skeleton. |

| UV-Visible | Absorption Wavelength (λmax) | Information on electronic transitions and the conjugated π-system. |

Reaction Mechanism Elucidation

Computational chemistry is a cornerstone of modern mechanistic studies, enabling the mapping of entire reaction pathways, including the identification of short-lived, high-energy species that are experimentally elusive.

A transition state (TS) represents the highest energy point along a reaction coordinate. Locating and characterizing the TS is crucial for understanding reaction kinetics and mechanisms. numberanalytics.com For reactions involving 4-Pyrimidinamine, 5-nitroso-, such as nucleophilic aromatic substitution (SNAr), computational methods can optimize the geometry of the TS. chemrxiv.org A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. This single imaginary frequency corresponds to the molecular vibration along the reaction coordinate, leading from reactant to product. uni-muenchen.de

Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. faccts.de The IRC is the minimum energy path connecting the transition state to the corresponding reactant and product on the potential energy surface. numberanalytics.comuni-muenchen.de By following this path in both the forward and backward directions from the TS, an IRC analysis confirms that the identified transition state correctly links the intended reactants and products. faccts.deresearchgate.net This procedure provides a complete, step-by-step visualization of the geometric changes the molecule undergoes during the chemical transformation. researchgate.net

In many SNAr reactions involving electron-deficient aromatic rings, such as a nitro-activated pyrimidine, the reaction proceeds through a stable intermediate. chemrxiv.org A Meisenheimer complex is a key intermediate formed by the addition of a nucleophile to the aromatic ring, resulting in a resonance-stabilized, anionic σ-complex. researchgate.netchemrxiv.org Computational studies can locate and optimize the geometry of such intermediates. These structures are identified as true minima on the potential energy surface, characterized by having all real (i.e., no imaginary) vibrational frequencies. The identification of a Meisenheimer complex as a stable intermediate, flanked by two transition states, is a hallmark of a two-step SNAr mechanism. chemrxiv.orgchemrxiv.org

Molecular Dynamics Simulations (for molecular interaction mechanisms)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational changes and interaction dynamics of a molecule like "4-Pyrimidinamine, 5-nitroso-" with its environment, such as a solvent, a biological receptor, or a material surface.

While specific MD simulation studies exclusively focused on "4-Pyrimidinamine, 5-nitroso-" are not extensively documented in publicly available literature, the methodology has been widely applied to structurally similar pyrimidine derivatives to understand their interaction mechanisms. These studies provide a framework for how MD simulations could be used to investigate the target compound.

For instance, MD simulations have been employed to study the stability and binding affinity of pyrimidine-based inhibitors to protein targets like FMS-like tyrosine kinase-3 (FLT3) and Dipeptidyl peptidase-4 (DPP-4). nih.govresearchgate.net In such studies, the simulation tracks the stability of the ligand-protein complex, the conformational changes in both the ligand and the protein, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. nih.govresearchgate.net The root mean square deviation (RMSD) is often calculated to assess the stability of the complex over the simulation time. heraldopenaccess.usmdpi.com

A typical MD simulation protocol for analyzing the interaction of "4-Pyrimidinamine, 5-nitroso-" with a hypothetical protein target would involve:

System Setup: The initial coordinates of the compound docked into the protein's active site would be placed in a simulation box, solvated with water molecules, and neutralized with ions.

Simulation: The system would be subjected to energy minimization, followed by a period of heating and equilibration, and finally, a production run for several nanoseconds or even microseconds. researchgate.netmdpi.com

Analysis: The resulting trajectory would be analyzed to determine binding free energies (using methods like MM-PBSA/GBSA), identify stable intermolecular hydrogen bonds, and observe conformational dynamics. nih.govheraldopenaccess.us

Research on other pyrimidine derivatives has shown that these simulations can provide critical information on binding stability and affinity. nih.govrjeid.com For example, MD simulations on pyrimidine-2,4-dione derivatives highlighted the stability of the ligand-target complexes, offering valuable guidance for structure-based drug design. researchgate.net Similarly, studies on nitrosamines with cytochrome P450 enzymes have used MD to reveal that the formation of ligand-enzyme complexes is spontaneous. heraldopenaccess.us

Table 1: Representative Parameters from MD Simulations of Related Pyrimidine Compounds

| Compound Class | Target | Simulation Time (ns) | Key Findings | Reference |

|---|---|---|---|---|

| Pyrimidine-4,6-diamine derivatives | FLT3 Kinase | Not Specified | Provided insights into stability and binding affinity of docked compounds. | nih.gov |

| Pyrimidine-2,4-dione derivatives | DPP-4 | 100 | Demonstrated stability of ligand-target complexes and provided insights into binding energy. | researchgate.net |

| Cationic Pyrimidine derivatives | G-quadruplex DNA | Not Specified | Studied the interaction complexes of the compounds with DNA structures. | rjeid.com |

This table illustrates the type of data and insights that MD simulations can provide. Applying this methodology to "4-Pyrimidinamine, 5-nitroso-" could elucidate its interaction mechanisms with various biological or chemical systems.

Quantum Mechanical Calculations on Molecular Interactions

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. ajchem-b.com These methods are invaluable for understanding the fundamental nature of molecular interactions involving "4-Pyrimidinamine, 5-nitroso-".